3-(4-methylphenyl)-1-oxo-N-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
3-(4-METHYLPHENYL)-1-OXO-N-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system, which is fused with a phenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPHENYL)-1-OXO-N-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzaldehyde with 2-hydroxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the benzopyran ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLPHENYL)-1-OXO-N-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(4-METHYLPHENYL)-1-OXO-N-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-METHYLPHENYL)-1-OXO-N-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
3-(4-METHYLPHENYL)-1-OXO-N-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE: shares structural similarities with other benzopyran derivatives, such as:
Uniqueness
The uniqueness of 3-(4-METHYLPHENYL)-1-OXO-N-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE lies in its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H19NO3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-oxo-N-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C23H19NO3/c1-15-7-9-16(10-8-15)21-14-18-13-17(11-12-20(18)23(26)27-21)22(25)24-19-5-3-2-4-6-19/h2-13,21H,14H2,1H3,(H,24,25) |
InChI Key |
VLGJFICWCYGVSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4)C(=O)O2 |
Origin of Product |
United States |
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